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molecular formula C10H14ClNO B8359359 1-(6-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane

1-(6-Chloro-2-methyl-phenyl)amino-3-hydroxy-propane

Cat. No. B8359359
M. Wt: 199.68 g/mol
InChI Key: VEYGDWPKSFSGKR-UHFFFAOYSA-N
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Patent
US06340687B1

Procedure details

A mixture of the 6-chloro-2-methyl aniline (70.8 g) and 3-bromo-1-propanol (27.8 g) was heated under nitrogen to 100° C. for 2 hours. The mixture was cooled and partitioned between dichloromethane and 1N sodium hydroxide. The organic layer was washed with 20% aqueous sodium chloride, dried over anhydrous potassium carbonate and evaporated to dryness. The residue was flash chromatographed on Merck-60 flash silica gel. Elution with a hexane-ethyl acetate gradient (from 8:1 to 3:1) provided the title compound (30.86 g, 77.5%) as a pale yellow oil, which was used as such in the next step.
Quantity
70.8 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Yield
77.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][OH:14]>>[Cl:1][C:2]1[C:7]([NH:8][CH2:11][CH2:12][CH2:13][OH:14])=[C:6]([CH3:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
70.8 g
Type
reactant
Smiles
ClC1=CC=CC(=C1N)C
Name
Quantity
27.8 g
Type
reactant
Smiles
BrCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and 1N sodium hydroxide
WASH
Type
WASH
Details
The organic layer was washed with 20% aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on Merck-60 flash silica gel
WASH
Type
WASH
Details
Elution with a hexane-ethyl acetate gradient (from 8:1 to 3:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=C1NCCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.86 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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